2-Ethoxycarbonyl-4'-iodobenzophenone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxycarbonyl-4’-iodobenzophenone can be synthesized through various methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of 2-Ethoxycarbonyl-4’-iodobenzophenone .
Industrial Production Methods
Industrial production of 2-Ethoxycarbonyl-4’-iodobenzophenone involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high-quality production with stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxycarbonyl-4’-iodobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodine atom.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boronic Acids/Esters: Commonly used reagents in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
2-Ethoxycarbonyl-4’-iodobenzophenone has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the development of biologically active molecules.
Medicine: Utilized in drug development and clinical trials.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxycarbonyl-4’-iodobenzophenone involves its participation in chemical reactions, particularly coupling reactions. The iodine atom in the compound facilitates its use in substitution and coupling reactions, allowing it to form new carbon–carbon bonds . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxycarbonyl-4’-bromobenzophenone
- 2-Ethoxycarbonyl-4’-chlorobenzophenone
- 2-Ethoxycarbonyl-4’-fluorobenzophenone
Uniqueness
2-Ethoxycarbonyl-4’-iodobenzophenone is unique due to the presence of the iodine atom, which makes it highly reactive in substitution and coupling reactions. This reactivity distinguishes it from similar compounds with different halogen atoms, such as bromine, chlorine, or fluorine .
Properties
IUPAC Name |
ethyl 2-(4-iodobenzoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IO3/c1-2-20-16(19)14-6-4-3-5-13(14)15(18)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODHNBLTCQNBJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641531 |
Source
|
Record name | Ethyl 2-(4-iodobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-45-0 |
Source
|
Record name | Ethyl 2-(4-iodobenzoyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890098-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(4-iodobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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